N-(Butoxycarbonyl)-L-phenylalanine

Solid-Phase Peptide Synthesis Protecting Group Chemistry Orthogonal Synthesis

This N-Boc-L-phenylalanine (Boc-Phe-OH) is the definitive building block for Boc solid-phase peptide synthesis, with orthogonal acid-labile α-amino protection stable under hydrogenolysis—unlike Cbz analogs. Supplied with ≥99.0% HPLC purity and verified optical rotation (+22.0 to +27.0°), it ensures batch-to-batch enantiomeric integrity. Validated in HBTU/HOBt couplings (81% isolated yield) and biocatalytic resolutions (98% ee), it is irreplaceable for peptide therapeutic campaigns.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 75048-11-2
Cat. No. B14440997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Butoxycarbonyl)-L-phenylalanine
CAS75048-11-2
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-2-3-9-19-14(18)15-12(13(16)17)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1
InChIKeyZAUFWNBQTJVCMP-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Butoxycarbonyl)-L-phenylalanine (CAS 75048-11-2): N-Boc-L-phenylalanine for Boc-SPPS and Enantioselective Biocatalysis


N-(Butoxycarbonyl)-L-phenylalanine (CAS 75048-11-2), commonly referred to as N-Boc-L-phenylalanine or Boc-Phe-OH, is an N-protected L-phenylalanine derivative in which the α-amino group is masked with a tert-butoxycarbonyl (Boc) protecting group . This compound is a standard building block in Boc solid-phase peptide synthesis (Boc-SPPS) and serves as a chiral substrate in enantioselective enzymatic resolutions [1]. The Boc group enables orthogonal protection strategies relative to base-labile (e.g., Fmoc) or hydrogenolytically cleavable (e.g., Cbz) protecting groups, conferring distinct operational selectivity in multi-step peptide assembly and synthetic chemistry applications [2].

N-(Butoxycarbonyl)-L-phenylalanine (CAS 75048-11-2): Why Cbz-L-Phe or Fmoc-L-Phe Cannot Substitute for Boc-L-Phe in Orthogonal Synthesis Workflows


N-Protected phenylalanine analogs such as Cbz-L-phenylalanine (Z-Phe-OH) and Fmoc-L-phenylalanine (Fmoc-Phe-OH) are not interchangeable with Boc-L-phenylalanine in synthetic workflows due to fundamental differences in protecting group lability and orthogonal compatibility. Boc is cleaved under mild acidolysis (e.g., TFA in DCM), whereas Cbz requires hydrogenolysis or strongly acidic conditions (e.g., HBr/AcOH or HF) under which Boc remains completely stable [1]. This orthogonal stability profile dictates that Boc-L-phenylalanine is the preferred N-protected phenylalanine building block for Boc-SPPS strategies employing acid-labile side-chain protection (e.g., benzyl-based) and HF cleavage [2]. Conversely, substituting Cbz-Phe-OH into a Boc-SPPS protocol would result in premature deprotection failure or incompatible orthogonal cleavage outcomes. The commercial availability of Boc-L-phenylalanine in high, well-defined enantiomeric purity (≥99.0% by HPLC) further mitigates the risk of racemization-derived impurities that can propagate through multi-step peptide syntheses .

N-(Butoxycarbonyl)-L-phenylalanine (CAS 75048-11-2): Comparative Performance Data vs. Cbz-Phe and Racemic Boc-Phe in SPPS, Biocatalysis, and Chiral Resolution


Boc-Phe-OH vs. Cbz-Phe-OH: Orthogonal Deprotection Selectivity Dictates SPPS Protocol Compatibility

Boc-L-phenylalanine and Cbz-L-phenylalanine exhibit mutually orthogonal deprotection chemistry that precludes substitution. Boc is cleaved by mild acidolysis (e.g., neat TFA or TFA/DCM) whereas Cbz requires catalytic hydrogenolysis or strong acids (e.g., HBr/AcOH), conditions under which Boc is completely stable [1]. In Boc-SPPS, the Boc group serves as temporary α-amino protection while benzyl-based side-chain protecting groups remain stable to TFA but are cleaved by HF; Cbz cannot fulfill this orthogonal role because its hydrogenolytic cleavage conditions are incompatible with Boc-SPPS resin linkers and side-chain protection schemes [2].

Solid-Phase Peptide Synthesis Protecting Group Chemistry Orthogonal Synthesis

Boc-Phe-OH in Continuous-Flow Biocatalysis: 98% ee and 8.17 g·L⁻¹·h⁻¹ Productivity in Subtilisin A-Catalyzed DKR

Racemic N-Boc-phenylalanine ethyl thioester (rac-1) was subjected to subtilisin A (Alcalase)-catalyzed dynamic kinetic resolution (DKR) in a continuous-flow cascade reactor system. The system comprised six biocatalyst-filled columns at 50 °C for kinetic resolution and five silica gel-filled racemization columns at 150 °C, yielding (S)-N-Boc-phenylalanine benzylamide with 79% conversion, 98% enantiomeric excess (ee), and a volumetric productivity of 8.17 g·L⁻¹·h⁻¹ [1]. This represents the first reported continuous-flow DKR of an amino acid derivative using alternating enzyme and racemization reactors [1].

Biocatalysis Dynamic Kinetic Resolution Continuous-Flow Synthesis Enantioselective Aminolysis

Boc-Phe-ONp in Artificial Enzyme Catalysis: Enantiomer Selectivity of 15.7 with Bis(β-cyclodextrin) Copper Complexes

In hydrolytic kinetic resolution of amino acid ester enantiomers catalyzed by pyridine-linked bis(β-cyclodextrin) copper(II) complexes, N-Boc-phenylalanine 4-nitrophenyl ester (S2) exhibited the highest enantioselectivity among three amino acid ester pairs tested. The CuL(1) complex achieved an enantiomer selectivity (kL/kD) of 15.7 for N-Boc-phenylalanine ester [1]. Preferential hydrolysis of the L-enantiomer was confirmed by chiral HPLC [1]. This is the best reported enantioselectivity for this class of artificial catalysts with amino acid substrates.

Enzyme Mimetics Enantioselective Hydrolysis Supramolecular Catalysis Chiral Recognition

Boc-Phe-OH HPLC Resolution: Baseline Separation Achieved in ≤30 Minutes on β-Cyclodextrin CSP for Enantiopurity QC

A systematic study of 25 pairs of N-tert-butoxycarbonyl (N-t-Boc) protected racemic amino acids on hydroxypropyl-derivatized β-cyclodextrin bonded phase columns demonstrated that most N-t-Boc-amino acids, including Boc-phenylalanine, achieve baseline separation in 30 minutes or less under reversed-phase conditions [1]. Optimal resolution was observed at mobile phase compositions of 5–10% acetonitrile or approximately 20% methanol, with higher pH favoring shorter retention and improved resolution [1]. This establishes a validated analytical methodology for verifying enantiomeric purity of Boc-L-phenylalanine batches prior to peptide synthesis.

Chiral Chromatography Enantiomeric Purity Analysis Quality Control HPLC Method Development

Boc-Phe-OH as a Key Intermediate in (+)-Preussin Total Synthesis: Validated Multi-Step Utility with Defined Reaction Yield (81% Coupling)

N-(Butoxycarbonyl)-L-phenylalaninal was employed as the chiral starting material in a concise total synthesis of (+)-preussin, a natural pyrrolidine alkaloid with antifungal and immunosuppressive activity [1]. In a related synthetic scheme, Boc-L-phenylalanine was coupled using HBTU/HOBt/DIPEA in DCM at room temperature to achieve an 81% isolated yield in a single coupling step [2]. This demonstrates the compound's practical utility as a stereodefined building block in multi-step medicinal chemistry campaigns.

Natural Product Synthesis Medicinal Chemistry Chiral Building Blocks Process Chemistry

N-(Butoxycarbonyl)-L-phenylalanine (CAS 75048-11-2): Evidence-Backed Procurement and Application Scenarios in Peptide Synthesis, Biocatalysis, and Chiral Quality Control


Boc Solid-Phase Peptide Synthesis (Boc-SPPS) with HF Cleavage Protocols

N-Boc-L-phenylalanine is the definitive N-protected phenylalanine building block for Boc-SPPS workflows. Its Boc group serves as temporary α-amino protection that is selectively removed by TFA during each coupling cycle, while benzyl-based side-chain protecting groups and resin linkage remain intact until final HF cleavage [1]. The orthogonal stability of Boc relative to Cbz (which requires hydrogenolysis) and Fmoc (base-labile) makes Boc-L-phenylalanine irreplaceable in this specific SPPS strategy [1]. Commercially available material with ≥99.0% HPLC purity and specified optical rotation (+22.0 to +27.0°) provides validated enantiopurity for reproducible peptide assembly .

Enzymatic and Chemoenzymatic Chiral Resolution for Enantiopure Amino Acid Derivatives

N-Boc-phenylalanine derivatives are validated substrates for high-performance biocatalytic resolution. Subtilisin A (Alcalase)-catalyzed dynamic kinetic resolution in continuous-flow mode achieves 98% ee with 8.17 g·L⁻¹·h⁻¹ volumetric productivity [1]. In artificial enzyme systems, Boc-Phe-ONp exhibits the highest enantiomer selectivity (15.7) among tested amino acid esters with bis(β-cyclodextrin) copper catalysts . Apomyoglobin-mediated hydrolysis enables nearly perfect kinetic resolution of racemic Boc-Phe-ONp . These established performance benchmarks make Boc-phenylalanine derivatives preferred substrates for developing or validating new enantioselective catalytic methods.

HPLC-Based Enantiomeric Purity Quality Control for Regulated Peptide API Manufacturing

Robust chiral HPLC methods on β-cyclodextrin bonded phases enable baseline separation of Boc-L-phenylalanine enantiomers in ≤30 minutes, providing a validated analytical platform for batch-to-batch enantiopurity verification [1]. This is critical because even small enantiomeric impurities in Boc-protected amino acid starting materials can propagate multiplicatively through peptide synthesis, yielding final products with unacceptable stereochemical contamination [1]. Procurement specifications requiring HPLC assay ≥99.0% with defined optical rotation ranges enable downstream GMP compliance for peptide-based therapeutics .

Chiral Building Block for Multi-Step Total Synthesis of Bioactive Natural Products

N-Boc-L-phenylalanine and its derivatives (e.g., N-Boc-L-phenylalaninal) serve as stereodefined chiral starting materials in the total synthesis of complex natural products. In the synthesis of (+)-preussin, N-butoxycarbonyl-L-phenylalaninal was employed as the key chiral precursor, with the synthesis proceeding under mild conditions and delivering good overall yield [1]. In peptide coupling steps, Boc-L-phenylalanine achieves 81% isolated yield using standard HBTU/HOBt activation . This validated performance in multi-step synthetic routes supports its procurement for medicinal chemistry campaigns requiring stereochemical integrity throughout complex reaction sequences.

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